
Dimercury diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimercury diiodide, also known as mercury (I) iodide or mercurous iodide, is a chemical compound with the formula Hg2I2 . It is a yellow crystalline solid that is light-sensitive . The oxidation number of mercury in dimercury diiodide is 1 .
Molecular Structure Analysis
The molecular weight of dimercury diiodide is 654.99 . The compound contains linear IHg2I units with an Hg-Hg bond length of 272 pm and an Hg-I bond length of 268 pm .
Physical And Chemical Properties Analysis
Dimercury diiodide is a yellow crystalline solid . It is light-sensitive and has a melting point of 290°C and a boiling point of 140°C . The density of dimercury diiodide is 7700 kg/m³ .
科学的研究の応用
Detection of Mercury Contamination
Surface-Enhanced Raman Spectroscopy (SERS): and Ion-Imprinted Polymers (IIPs) are two innovative methods that utilize Iodomercury for the detection of mercury contamination in environmental samples . These techniques offer enhanced sensitivity and selectivity, crucial for monitoring trace levels of mercury that pose significant health risks.
Synthesis of Organic Compounds
Iodomercury serves as a reagent in the electrophilic iodination of organic compounds . This process is vital for creating various biologically active compounds, including pharmaceuticals and agrochemicals, where the introduction of iodine can significantly alter the activity and stability of these molecules.
Historical Medical Applications
Historically, Iodomercury was used as a medication known as protiodide of mercury . It was prescribed for a range of conditions, including syphilis and kidney diseases. However, due to its toxicity and side effects, its use has been discontinued .
Veterinary Medicine
In veterinary applications, Iodomercury has been used as a blister ointment to treat conditions such as bursal enlargements and exostoses . Its efficacy in such treatments highlights its potential in veterinary care.
Analytical Chemistry
Iodomercury is involved in the preparation of Nessler’s reagent , which is used for the detection of ammonia in analytical chemistry . This reagent is crucial for water quality testing and environmental monitoring.
Safety And Hazards
Dimercury diiodide is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include not breathing dust, not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves and clothing, and wearing respiratory protection .
特性
IUPAC Name |
iodomercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKKKEPYKOOXLG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Hg].I[Hg] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg2I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimercury diiodide | |
CAS RN |
15385-57-6 |
Source


|
| Record name | Mercury iodide (Hg2I2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15385-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is the typical coordination behavior of iodomercury with organic ligands?
A1: Research indicates that iodomercury often forms dimeric structures when reacting with various organic ligands. For example, iodine atoms can act as bridges, connecting two mercury centers. This bridging behavior has been observed in complexes with ligands like 2-(N-diphenylphosphinomethyl-N-cyclohexylamino)pyridine [] and 1-(2-pyridyl-κN)ethanone 4-phenylthiosemicarbazonato []. The geometry around the mercury atom in these complexes is often distorted tetrahedral or square pyramidal.
Q2: Are there any examples of iodomercury acting as an anionic guest in supramolecular chemistry?
A3: Yes, interestingly, iodomercury can act as a guest anion within supramolecular frameworks. For instance, reactions of mercury(II) iodide with tetraphosphinitoresorcinarene complexes of silver(I) or copper(I) can lead to the formation of capsule-like complexes where mercurate anions, such as [Hg2X6]2-, interact weakly with the cationic resorcinarene complexes []. This highlights the potential of iodomercury species in the field of anion recognition and supramolecular assembly.
Q3: What analytical techniques are commonly used to characterize iodomercury complexes?
A4: X-ray crystallography plays a crucial role in determining the solid-state structures of iodomercury complexes, providing precise information about bond lengths, angles, and coordination geometries [, , , , ]. This technique is invaluable for understanding the structural features and bonding motifs in these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

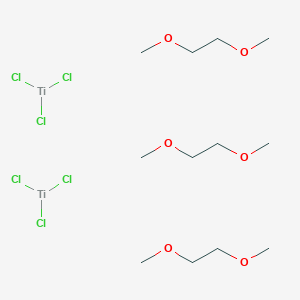
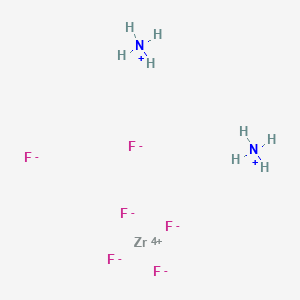
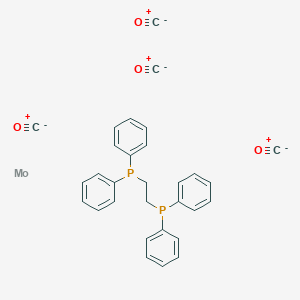
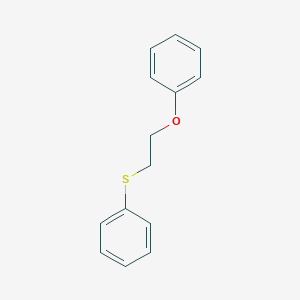
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
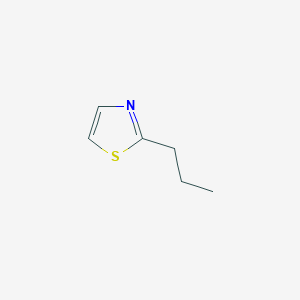
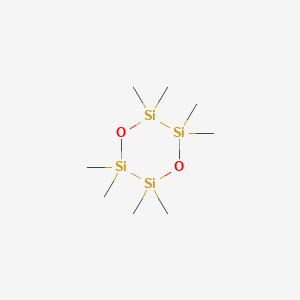



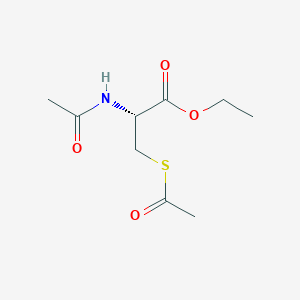
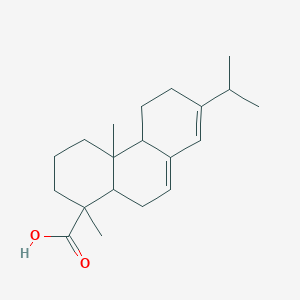
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
